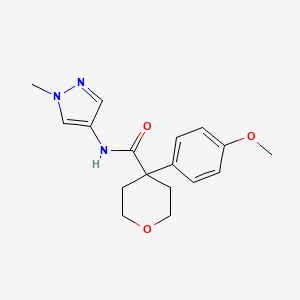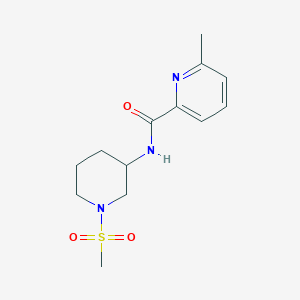![molecular formula C19H27N3O3 B7533126 N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PPAP, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. PPAP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is involved in cognitive function and memory retention. This increase in dopamine levels is believed to be responsible for the cognitive-enhancing effects of PPAP.
Biochemical and Physiological Effects:
PPAP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, PPAP has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. PPAP has also been found to have a wide range of biochemical and physiological effects, which makes it an attractive candidate for various research studies.
However, there are also some limitations to the use of PPAP in lab experiments. For example, the mechanism of action of PPAP is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, PPAP has not been extensively studied in humans, which limits its potential applications in clinical research.
Direcciones Futuras
There are several future directions for research on PPAP. One area of research could focus on the development of new synthesis methods for PPAP, which could improve its stability and efficacy. Another area of research could focus on the development of new applications for PPAP, such as its potential use in the treatment of other neurological disorders or as an antioxidant or anti-inflammatory agent.
Additionally, future research could focus on elucidating the mechanism of action of PPAP, which could provide insights into its potential applications and help to design more targeted experiments. Finally, future research could focus on the development of new analogs of PPAP, which could have improved efficacy and fewer side effects compared to the original compound.
Métodos De Síntesis
PPAP can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with N-(tert-butoxycarbonyl)proline, followed by the reaction of the resulting compound with isopropylamine. Another method involves the reaction of 2-phenylacetyl chloride with N-boc-3-amino-2,2-dimethylpropan-1-amine, followed by the reaction of the resulting compound with propanoyl chloride.
Aplicaciones Científicas De Investigación
PPAP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)21-17(23)10-11-20-19(25)16-9-6-12-22(16)18(24)13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZKZCHLAAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)




